An In-Depth Technical Guide to (4-(sec-Butoxy)phenyl)methanol: Structure, Synthesis, and Applications
An In-Depth Technical Guide to (4-(sec-Butoxy)phenyl)methanol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of (4-(sec-Butoxy)phenyl)methanol, a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. While specific literature on this exact isomer is limited, this document extrapolates from established chemical principles and data from closely related analogues to offer a robust profile of its structure, properties, synthesis, and potential utility.
Molecular Structure and Physicochemical Properties
(4-(sec-Butoxy)phenyl)methanol is an organic compound featuring a benzene ring substituted with a sec-butoxy group and a hydroxymethyl group at the para position. The sec-butoxy group introduces a chiral center into the molecule, meaning it can exist as two enantiomers, (R)- and (S)-.
Chemical Structure
The structure consists of a central phenyl ring, an ether linkage to a sec-butyl group, and a methanol substituent.
Caption: 2D Chemical Structure of (4-(sec-Butoxy)phenyl)methanol.
Physicochemical Properties (Estimated)
The following table summarizes the estimated physicochemical properties of (4-(sec-Butoxy)phenyl)methanol, derived from its structure and comparison with similar compounds.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₁H₁₆O₂ | |
| Molecular Weight | 180.25 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar substituted benzyl alcohols. |
| Boiling Point | > 250 °C | Estimated to be slightly higher than related isomers due to the less compact structure. |
| Melting Point | < 25 °C | Likely a low-melting solid or liquid at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane). Sparingly soluble in water. | The ether and alcohol functionalities will impart some polarity, but the overall molecule remains largely nonpolar. |
| pKa | ~16 | The acidity of the hydroxyl proton is expected to be similar to that of benzyl alcohol. |
Synthesis of (4-(sec-Butoxy)phenyl)methanol
Due to the lack of specific documented syntheses for this compound, two plausible and widely applicable synthetic strategies are proposed: Williamson Ether Synthesis followed by reduction, and direct etherification of 4-hydroxybenzyl alcohol.
Proposed Synthetic Pathway
Caption: Proposed synthetic routes to (4-(sec-Butoxy)phenyl)methanol.
Experimental Protocol: Pathway 1 - Williamson Ether Synthesis and Reduction
This two-step protocol offers a reliable method for the preparation of (4-(sec-Butoxy)phenyl)methanol from commercially available starting materials.
Step 1: Synthesis of 4-(sec-Butoxy)benzaldehyde
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Rationale: The Williamson ether synthesis is a robust and versatile method for forming ethers. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the phenolic hydroxyl group, forming a nucleophilic phenoxide that readily reacts with the alkyl halide.
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Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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Add 2-bromobutane (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 4-(sec-butoxy)benzaldehyde.
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Step 2: Reduction to (4-(sec-Butoxy)phenyl)methanol
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Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols in the presence of an ether linkage. Methanol serves as a suitable protic solvent.
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Procedure:
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Dissolve 4-(sec-butoxy)benzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (1.5 equivalents) portion-wise to the solution.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-(sec-butoxy)phenyl)methanol. Further purification can be achieved by column chromatography if necessary.
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Potential Applications in Research and Drug Development
While specific applications of (4-(sec-Butoxy)phenyl)methanol are not documented, its structural features suggest its utility as a versatile building block in several areas of chemical research.
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Medicinal Chemistry: The substituted benzyl alcohol moiety is a common scaffold in drug discovery. The sec-butoxy group can modulate lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of a lead compound. The molecule could serve as a precursor for the synthesis of more complex molecules targeting a range of biological targets. Aromatic compounds are crucial in drug design for their ability to engage in various non-covalent interactions with biological targets.[1]
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Materials Science: Benzyl alcohol derivatives can be used in the synthesis of polymers and resins. The ether linkage and the hydroxyl group offer sites for further functionalization, allowing for the creation of materials with tailored properties.
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Organic Synthesis: This compound can be a valuable intermediate in multi-step organic syntheses, providing a protected phenolic hydroxyl group and a reactive alcohol for further transformations.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of synthesized (4-(sec-Butoxy)phenyl)methanol.
Analytical Workflow
Caption: Analytical workflow for the characterization of (4-(sec-Butoxy)phenyl)methanol.
Expected Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the protons of the sec-butoxy group. Protons on carbons adjacent to an ether oxygen typically show a downfield shift to the 3.4-4.5 ppm region.[2]
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Aromatic protons: Two doublets in the range of δ 6.8-7.3 ppm.
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Benzylic -CH₂OH protons: A singlet around δ 4.5 ppm.
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-OCH- proton of sec-butoxy group: A multiplet around δ 4.3 ppm.
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-CH₂- protons of sec-butoxy group: A multiplet around δ 1.6 ppm.
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-CH₃ protons of sec-butoxy group: A doublet and a triplet in the range of δ 0.9-1.3 ppm.
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-OH proton: A broad singlet, the chemical shift of which will vary with concentration and solvent.
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¹³C NMR Spectroscopy: The carbon NMR will show signals for all unique carbon atoms in the molecule.
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Aromatic carbons: Signals in the range of δ 115-160 ppm.
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Benzylic -CH₂OH carbon: A signal around δ 65 ppm.
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-OCH- carbon of sec-butoxy group: A signal around δ 75 ppm.
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Aliphatic carbons of sec-butoxy group: Signals in the range of δ 10-30 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
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O-H stretch (alcohol): A broad band around 3300-3400 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.
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C-O stretch (ether and alcohol): Strong bands in the range of 1050-1250 cm⁻¹.
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C=C stretch (aromatic): Bands around 1500-1600 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would be expected to include loss of the sec-butoxy group and other characteristic fragments.
Conclusion
(4-(sec-Butoxy)phenyl)methanol, while not extensively documented, represents a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structure, properties, and synthesis, based on established chemical principles. The proposed synthetic protocols and analytical workflows offer a practical starting point for researchers interested in exploring the utility of this compound. As with any chemical synthesis and characterization, all procedures should be conducted with appropriate safety precautions in a well-equipped laboratory setting.
References
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Royal Society of Chemistry. (2010). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
PubChem. (n.d.). p-tert-Butoxybenzyl alcohol. Retrieved from [Link]
-
ACS Publications. (2013). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and estimation of ethers. Retrieved from [Link]
-
PMC. (n.d.). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Retrieved from [Link]
-
PMC. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Retrieved from [Link]
-
Scientia. (2022). MEDICAL AND HEALTH USES FOR PHENOLIC COMPOUNDS. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2026). Nickel-Catalyzed Cross-Dehydrogenative Allylation of Aldehydes. Retrieved from [Link]
-
Quick Company. (n.d.). "Improved Processes For Manufacturing 4 Phenyl 1 Butanol". Retrieved from [Link]
-
J-GLOBAL. (n.d.). Phenyl(4-vinylphenyl)methanol | Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis route of 4-{(E)-[(4-alkoxy phenyl imino] methyl}.... Retrieved from [Link]
-
NIST. (n.d.). 4'-Butoxyacetophenone. Retrieved from [Link]
-
COMSOL. (2008). Kinetics and Reactor Modeling of Methanol Synthesis from Synthesis Gas. Retrieved from [Link]
-
MassBank. (2008). Organic compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
